molecular formula C9H9FN2O3 B8299389 2-(4-Amino-3-fluorobenzamido)acetic acid

2-(4-Amino-3-fluorobenzamido)acetic acid

Cat. No. B8299389
M. Wt: 212.18 g/mol
InChI Key: PBJCSWGPHYWILP-UHFFFAOYSA-N
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Patent
US08906344B2

Procedure details

To a suspension of iron powder (231 mg, 4.13 mmol) in AcOH (2 mL) was added 2-(3-fluoro-4-nitrobenzamido)acetic acid (100 mg, 0.413 mmol) at rt and stirred at 85-90° C. for 15 min. The reaction mixture was attained to rt and diluted with EtOAc (20 mL). The solution was stirred for 5 min and filtered through celite. The celite bed was washed with EtOAc (10 mL) and the combined organic layer was evaporated under reduced pressure. The residue was chromatographed over silica gel column using chloroform:methanol (70:30) as eluents to give the product as an off-white color solid (62 mg, 71%), 198-200° C.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
231 mg
Type
catalyst
Reaction Step Three
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[N+:15]([O-])=O)[C:5]([NH:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6]>CC(O)=O.CCOC(C)=O.[Fe]>[NH2:15][C:14]1[CH:13]=[CH:12][C:4]([C:5]([NH:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC=1C=C(C(=O)NCC(=O)O)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
231 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 85-90° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was attained to rt
STIRRING
Type
STIRRING
Details
The solution was stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The celite bed was washed with EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel column

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCC(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.